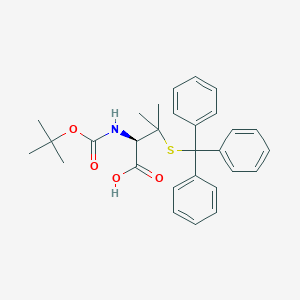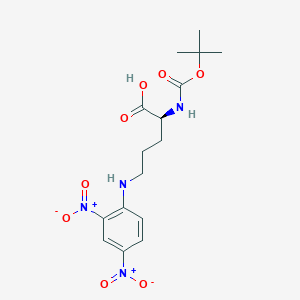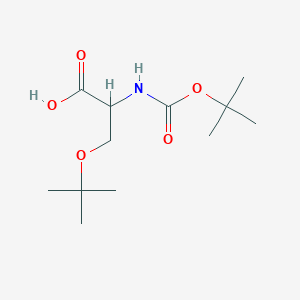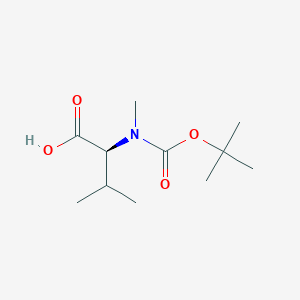
Boc-Val-OMe
説明
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is used to protect amines during chemical reactions. This compound is valuable in the synthesis of various peptides and other complex organic molecules.
科学的研究の応用
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate is widely used in scientific research, particularly in the following areas:
作用機序
Target of Action
Boc-L-valine methyl ester, also known as Boc-Val-OMe or (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate, is a compound that primarily targets proteins and peptides. It is often used in the synthesis of peptides, where it serves as a building block . The compound’s primary targets are therefore the peptide chains that it helps to form.
Mode of Action
Boc-L-valine methyl ester interacts with its targets through the formation of peptide bonds. This compound, being an amino acid derivative, can participate in peptide bond formation, leading to the creation of peptide chains . The tert-butoxycarbonyl (Boc) group in the compound acts as a protective group for the amino group during peptide synthesis .
Biochemical Pathways
The biochemical pathways affected by Boc-L-valine methyl ester are those involved in protein and peptide synthesis. By participating in the formation of peptide bonds, this compound plays a role in the creation of proteins and peptides, which are crucial components of many biological processes .
Result of Action
The result of Boc-L-valine methyl ester’s action is the formation of peptide chains, which can then fold into functional proteins or peptides. These proteins or peptides can have a wide range of effects at the molecular and cellular level, depending on their specific structure and function .
Action Environment
The action of Boc-L-valine methyl ester can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the efficiency of peptide bond formation. Additionally, the presence of other compounds, such as enzymes or other amino acids, can also influence the compound’s action .
生化学分析
Biochemical Properties
The role of Boc-Val-OMe in biochemical reactions is primarily as a building block in peptide synthesis . The Boc group serves as a protecting group for the amino group during peptide bond formation, preventing unwanted side reactions . After the peptide bond is formed, the Boc group can be removed under acidic conditions . The methyl ester group also serves a similar purpose, protecting the carboxyl group during peptide synthesis .
Cellular Effects
It is known that the parent amino acid, valine, plays important roles in cellular processes such as protein synthesis and energy production .
Molecular Mechanism
The molecular mechanism of this compound is primarily related to its role in peptide synthesis. The Boc group protects the amino group, allowing it to participate in peptide bond formation without unwanted side reactions . The methyl ester group serves a similar role for the carboxyl group .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is typically used immediately after preparation due to its reactivity .
Dosage Effects in Animal Models
As this compound is primarily used in chemical synthesis, there is limited information available on its effects in animal models at different dosages .
Metabolic Pathways
This compound is not typically involved in metabolic pathways, as it is a synthetic compound used in chemical synthesis . The parent amino acid, valine, is involved in several metabolic pathways, including protein synthesis and energy production .
Subcellular Localization
It is known that the parent amino acid, valine, is typically found in the cytoplasm, where it participates in protein synthesis and other metabolic processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate typically involves the protection of an amino acid derivative. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature, and the product is purified by standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids, including (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate, can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
化学反応の分析
Types of Reactions
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Deprotection: The major product is the free amine after the removal of the Boc group.
Substitution: The products depend on the nucleophile used in the reaction.
類似化合物との比較
Similar Compounds
(S)-Methyl 2-((benzyloxycarbonyl)amino)-3-methylbutanoate: Similar to the Boc-protected compound but uses a benzyloxycarbonyl (Cbz) protecting group.
(S)-Methyl 2-((9-fluorenylmethoxycarbonyl)amino)-3-methylbutanoate: Uses a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.
Uniqueness
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate is unique due to the stability and ease of removal of the Boc protecting group. The tert-butyl group provides steric hindrance, making the Boc group more resistant to nucleophilic attack compared to other protecting groups like Cbz and Fmoc . Additionally, the Boc group can be removed under milder acidic conditions, making it suitable for a wide range of synthetic applications .
特性
IUPAC Name |
methyl (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-7(2)8(9(13)15-6)12-10(14)16-11(3,4)5/h7-8H,1-6H3,(H,12,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJLIYKAMLUDGN-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452647 | |
| Record name | N-(tert-Butoxycarbonyl)-L-valine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58561-04-9 | |
| Record name | N-(tert-Butoxycarbonyl)-L-valine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















